molecular formula C21H14N4O6 B5522841 3,4-bis[(4-nitrobenzylidene)amino]benzoic acid

3,4-bis[(4-nitrobenzylidene)amino]benzoic acid

Cat. No. B5522841
M. Wt: 418.4 g/mol
InChI Key: RQCKWEDGCQBUEQ-UHFFFAOYSA-N
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Description

3,4-bis[(4-nitrobenzylidene)amino]benzoic acid, commonly known as Bis-NN, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, materials science, and nanotechnology. Bis-NN is a yellow crystalline powder that is soluble in organic solvents and has a molecular formula of C28H20N4O8.

Scientific Research Applications

Antioxidant Properties

3,4-bis[(4-nitrobenzylidene)amino]benzoic acid and its derivatives have shown promising antioxidant properties. For instance, Bis(3-amino-1-hydroxybenzyl)diselenide, a compound with structural similarities, has demonstrated enhanced glutathione peroxidase-like antioxidant activities. These compounds have also shown significant antibacterial properties against bacterial strains like Bacillus subtilis and Pseudomonas aeruginosa, suggesting their potential in medical applications (Yadav et al., 2023).

Corrosion Inhibition

Novel compounds synthesized from 3,4-bis[(4-nitrobenzylidene)amino]benzoic acid have been investigated for their corrosion inhibiting properties. Studies have shown these compounds to be effective in inhibiting mild steel corrosion in acidic environments. This application is particularly relevant in industrial settings where steel is frequently exposed to corrosive substances (Singh & Quraishi, 2016).

Antibacterial Activity

Schiff bases derived from 4-aminobenzoic acid, closely related to 3,4-bis[(4-nitrobenzylidene)amino]benzoic acid, have been synthesized and evaluated for their antibacterial activity. These compounds have been tested against medically important bacterial strains, indicating their potential as antibacterial agents (Parekh et al., 2005).

Synthesis of Schiff Base Compounds

The synthesis of Schiff base compounds from 3,4-diaminobenzoic acid, which is structurally related to 3,4-bis[(4-nitrobenzylidene)amino]benzoic acid, has been explored. These compounds have potential applications in the development of metal complexes with various metals like Co(II), Ni(II), Cu(II), and Zn(II). These complexes have been characterized and evaluated for their potential applications in various fields, including catalysis and material science (Mohammadi et al., 2014).

Biological Studies

Homobimetallic Schiff base complexes synthesized from compounds like N1,N4-bis(2-amino-5-nitrobenzylidene)benzene-1,4-diamine, which share functional groups with 3,4-bis[(4-nitrobenzylidene)amino]benzoic acid, have been studied for their biological activities. These complexes have shown significant antimicrobial activity against gram-positive and gram-negative bacteria, indicating their potential in the field of medicinal chemistry (Sakthilatha & Rajavel, 2013).

properties

IUPAC Name

3,4-bis[(4-nitrophenyl)methylideneamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N4O6/c26-21(27)16-5-10-19(22-12-14-1-6-17(7-2-14)24(28)29)20(11-16)23-13-15-3-8-18(9-4-15)25(30)31/h1-13H,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQCKWEDGCQBUEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NC2=C(C=C(C=C2)C(=O)O)N=CC3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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